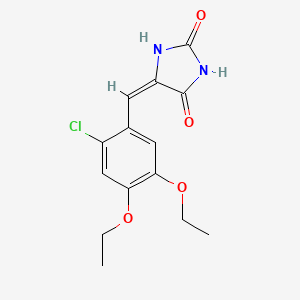
5-(2-chloro-4,5-diethoxybenzylidene)-2,4-imidazolidinedione
Descripción general
Descripción
5-(2-chloro-4,5-diethoxybenzylidene)-2,4-imidazolidinedione, also known as CDEIBI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
5-(2-chloro-4,5-diethoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. Additionally, it has been found to have anti-viral activity against herpes simplex virus and human immunodeficiency virus.
Mecanismo De Acción
The mechanism of action of 5-(2-chloro-4,5-diethoxybenzylidene)-2,4-imidazolidinedione is not fully understood. However, studies have suggested that it may exert its anti-tumor effects through the inhibition of DNA synthesis and cell cycle arrest. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have a neuroprotective effect in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-chloro-4,5-diethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(2-chloro-4,5-diethoxybenzylidene)-2,4-imidazolidinedione. One area of research could be the development of new drugs based on the structure of this compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential therapeutic applications. Studies could also be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Finally, research could be conducted to improve the solubility of this compound, making it more suitable for use in various experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Propiedades
IUPAC Name |
(5E)-5-[(2-chloro-4,5-diethoxyphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-20-11-6-8(9(15)7-12(11)21-4-2)5-10-13(18)17-14(19)16-10/h5-7H,3-4H2,1-2H3,(H2,16,17,18,19)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIADKIGOGCWLQQ-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[oxybis(4,1-phenylenesulfonyl)]di(2-butanone)](/img/structure/B3461606.png)
![2-nitro-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}phenol](/img/structure/B3461608.png)
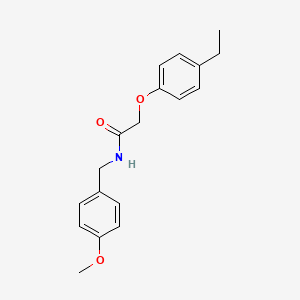
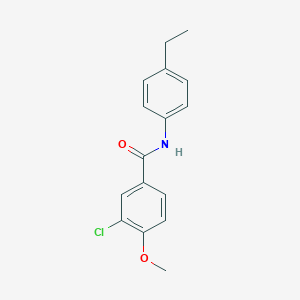
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B3461625.png)
![6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3461640.png)

![2,4-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3461656.png)
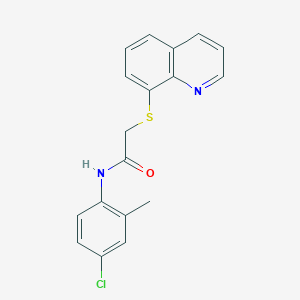
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-methylpiperidine](/img/structure/B3461664.png)
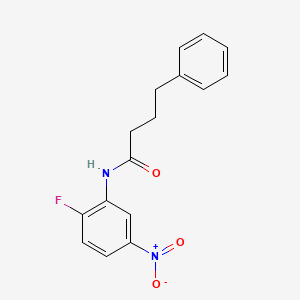

![3-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonyl}phenyl acetate](/img/structure/B3461694.png)
